3,4-Dimethyl-1,3-benzothiazol-3-ium bromide
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Overview
Description
3,4-Dimethyl-1,3-benzothiazol-3-ium bromide: is a heterocyclic organic compound that belongs to the benzothiazole family. It is characterized by the presence of a benzene ring fused to a thiazole ring, with two methyl groups attached at the 3rd and 4th positions of the benzene ring. This compound is often used in various chemical and biological applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method includes the use of 2-aminothiophenol and an appropriate aldehyde in the presence of an oxidizing agent such as iodine in dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new materials with specific electronic or optical properties .
Biology: In biological research, this compound is used as a fluorescent probe for the detection of specific biomolecules. Its ability to interact with nucleic acids and proteins makes it valuable in various biochemical assays .
Medicine: Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants and polymers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the additional methyl group at the 4th position.
Benzothiazole: The parent compound without any methyl substitutions.
2-Aminobenzothiazole: Contains an amino group at the 2nd position instead of methyl groups.
Uniqueness: 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide is unique due to the presence of two methyl groups at the 3rd and 4th positions, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and make it more suitable for specific applications compared to its analogs .
Properties
CAS No. |
89059-27-8 |
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Molecular Formula |
C9H10BrNS |
Molecular Weight |
244.15 g/mol |
IUPAC Name |
3,4-dimethyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C9H10NS.BrH/c1-7-4-3-5-8-9(7)10(2)6-11-8;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI Key |
YXIBAALCTOSXLM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=[N+]2C.[Br-] |
Origin of Product |
United States |
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